

# A Comprehensive Technical Guide to 4-Chloro-7-methoxyquinoline

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## Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinoline

Cat. No.: B1631688

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **4-Chloro-7-methoxyquinoline** (CAS No. 68500-37-8), a key heterocyclic intermediate. We will delve into its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development. This document is intended to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.

## Core Properties and Molecular Structure

**4-Chloro-7-methoxyquinoline** is a substituted quinoline, a class of heterocyclic aromatic compounds with a wide range of biological activities. The presence of a chlorine atom at the 4-position and a methoxy group at the 7-position significantly influences its reactivity and utility as a synthetic building block.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Chloro-7-methoxyquinoline** is presented in the table below. While experimental data for some properties are not readily available in the literature, computed values provide a reliable estimate.

Property	Value	Source
CAS Number	68500-37-8	N/A
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClNO	[1]
Molecular Weight	193.63 g/mol	[1]
IUPAC Name	4-chloro-7-methoxyquinoline	[1]
SMILES	<chem>COC1=CC2=NC=CC(=C2C=C1)Cl</chem>	[1]
InChI	InChI=1S/C10H8ClNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3	[1]
InChIKey	UKTYNFPTZDSBLR-UHFFFAOYSA-N	[1]
Computed XLogP3	2.9	[1]
Topological Polar Surface Area	22.1 Å <sup>2</sup>	[1]
Physical Form	Solid (predicted)	N/A

## Molecular Structure Visualization

The following diagram illustrates the molecular structure of **4-Chloro-7-methoxyquinoline**, highlighting the key functional groups.

Caption: Molecular structure of **4-Chloro-7-methoxyquinoline**.

## Spectroscopic Profile

While specific spectra for **4-Chloro-7-methoxyquinoline** are not widely published, its expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The methoxy group will present as a singlet, typically in

the range of 3.8-4.0 ppm. The aromatic protons will appear as doublets, doublets of doublets, or singlets depending on their coupling partners.

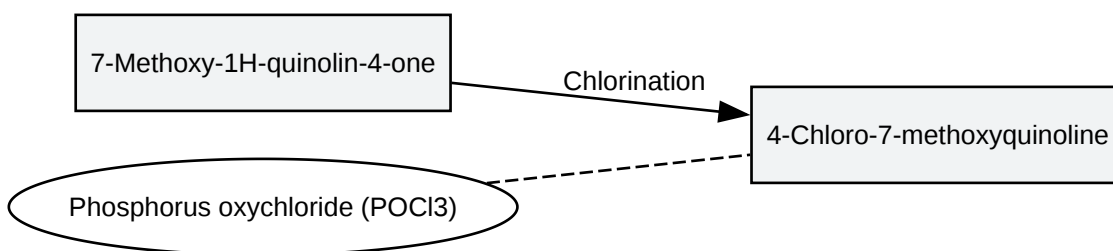
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display ten unique signals corresponding to the carbon atoms in the molecule. The carbon attached to the chlorine will be significantly influenced by the halogen's electronegativity. The methoxy carbon will have a characteristic chemical shift around 55-60 ppm.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  193 and an  $\text{M}+2$  peak at  $m/z$  195 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ .
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-Cl stretching, C-O-C stretching of the methoxy group, and C=C and C=N stretching vibrations of the quinoline ring.

For comparison, the  $^1\text{H}$  NMR spectrum of a closely related compound, methyl **4-chloro-7-methoxyquinoline-6-carboxylate**, in DMSO- $d_6$  shows signals at  $\delta$  3.87 (s, 3H), 3.98 (s, 3H), 7.60 (s, 1H), 7.66 (d,  $J = 4.77$  Hz, 1H), 8.41 (s, 1H), and 8.83 (d,  $J = 4.77$  Hz, 1H)[2].

## Synthesis and Reactivity

### Synthetic Pathway

**4-Chloro-7-methoxyquinoline** is typically synthesized from 7-methoxy-1H-quinolin-4-one. The key transformation is the chlorination of the hydroxyl group at the 4-position.



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Caption: General synthetic scheme for **4-Chloro-7-methoxyquinoline**.

## Experimental Protocol: Chlorination of 7-Methoxy-1H-quinolin-4-one

This protocol is based on a general procedure for the chlorination of 4-quinolones.[3]

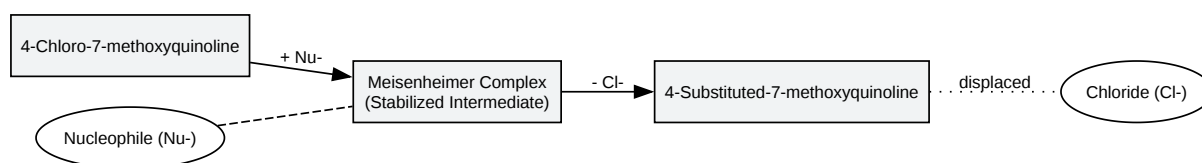
- **Reaction Setup:** A mixture of 7-methoxyquinolin-4(1H)-one (10 mmol) and phosphorus oxychloride (30 mL) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Heating:** The reaction mixture is heated to reflux (approximately 107 °C) for 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, the mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully removed under reduced pressure.
- **Neutralization:** The residue is cautiously poured into ice water. The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate.
- **Extraction:** The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.
- **Purification:** The combined organic layers are washed with water and dried over anhydrous sodium sulfate. The solvent is removed by distillation under reduced pressure, and the residue is purified by column chromatography to afford **4-chloro-7-methoxyquinoline**.[3]

## Reactivity Profile

The reactivity of **4-Chloro-7-methoxyquinoline** is dominated by the chloro-substituent at the 4-position of the quinoline ring. This position is highly activated towards nucleophilic aromatic substitution (S<sub>N</sub>Ar).[4]

- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The electron-withdrawing nature of the quinoline nitrogen atom facilitates the attack of nucleophiles at the 4-position, leading to the displacement of the chloride ion. This reaction is fundamental to the use of 4-chloroquinolines as intermediates in the synthesis of more complex molecules, particularly in drug discovery.[4][5]

- Influence of Substituents: The methoxy group at the 7-position is an electron-donating group, which can modulate the reactivity of the quinoline ring system. The overall reactivity is a balance between the activating effect of the ring nitrogen and the electronic effects of the substituents.[5]



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Caption: Mechanism of Nucleophilic Aromatic Substitution on **4-Chloro-7-methoxyquinoline**.

## Applications in Medicinal Chemistry

**4-Chloro-7-methoxyquinoline** and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. The quinoline scaffold is a common feature in many biologically active compounds.[6][7]

## Intermediate for Lenvatinib Synthesis

A significant application of a closely related derivative, **4-chloro-7-methoxyquinoline-6-carboxamide**, is as a key intermediate in the synthesis of Lenvatinib.[8][9] Lenvatinib is a multi-target tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid and liver cancer.[8] The synthesis involves the reaction of **4-chloro-7-methoxyquinoline-6-carboxamide** with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[8] This highlights the importance of the 4-chloroquinoline moiety as a reactive handle for constructing complex drug molecules.

## Potential in Drug Discovery

The 4-chloroquinoline core is a versatile starting material for the development of new therapeutic agents. By varying the nucleophile in the S<sub>N</sub>Ar reaction, a diverse library of compounds can be generated for screening against various biological targets. The chloro and methoxy groups play crucial roles in drug discovery by influencing intermolecular interactions

and pharmacokinetic properties.[10] The quinoline ring itself is a known pharmacophore in antimalarial, antibacterial, and anticancer agents.[6][7][11]

## Safety and Handling

### Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Chloro-7-methoxyquinoline** is classified with the following hazards:

- H302: Harmful if swallowed.[1]
- H318: Causes serious eye damage.[1]

### Recommended Precautions

When handling **4-Chloro-7-methoxyquinoline**, the following safety measures should be observed:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
- Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13]
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[13][14]
- Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[13]

For chlorinated compounds in general, it is important to consult the Safety Data Sheet (SDS) for detailed handling and storage instructions.[12]

## Conclusion

**4-Chloro-7-methoxyquinoline**, CAS number 68500-37-8, is a valuable heterocyclic compound with significant applications as a chemical intermediate, particularly in the pharmaceutical industry. Its reactivity, governed by the activated 4-chloro position, allows for its incorporation into complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

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